

Application Notes and Protocols: N-Methyl-D-glucamine (NMDG) in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: *N-Methyl-D-glucamine*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-D-glucamine (NMDG) is a large organic cation widely utilized in patch clamp electrophysiology primarily for two critical applications: as a protective agent in the preparation of viable acute tissue slices and as a substitute for smaller inorganic cations to isolate specific ionic currents. Its large size and presumed impermeability through most ion channels make it an invaluable tool for studying ion channel and transporter function. These notes provide detailed protocols and data for the effective use of NMDG in patch clamp experiments.

Key Applications of NMDG in Patch Clamp Electrophysiology

- **Protective Recovery Method for Acute Brain Slices:** The NMDG protective recovery method significantly enhances the viability and preservation of neurons in acute brain slices, particularly from mature animals.^{[1][2][3][4]} This technique involves substituting sodium chloride (NaCl) with NMDG in the slicing and initial recovery solutions. This substitution minimizes excitotoxicity and cellular swelling by reducing sodium influx during the slicing procedure.^[5] The result is a substantial improvement in the success rate of obtaining high-quality gigaohm seals and stable whole-cell recordings.^{[1][2][3][6]}

- **Cation Substitution to Isolate and Characterize Ion Currents:** NMDG is frequently used to replace sodium (Na^+) and other cations in extracellular and intracellular solutions.^{[7][8]} This allows for the isolation of specific cation currents and the study of ion channels and transporters that are permeable to the substituted ion. For example, replacing extracellular Na^+ with NMDG^+ can help isolate potassium (K^+) or calcium (Ca^{2+}) currents. It is crucial to note that NMDG is not always an inert substitute and can directly block some ion channels, such as certain types of potassium channels.^{[7][9][10]} Therefore, appropriate controls are essential.

Data Presentation: NMDG-Based Solutions

The following tables summarize the composition of various NMDG-based solutions used in patch clamp electrophysiology, as cited in the literature.

Table 1: NMDG-Based Solutions for Protective Brain Slice Recovery

Component	NMDG-HEPES aCSF (mM) [1]	Slicing ACSF (mM) [5]
NMDG	92	96
KCl	2.5	2.5
NaH ₂ PO ₄	1.25	1.25
NaHCO ₃	30	25
HEPES	20	20
Glucose	25	25
Thiourea	2	2
Na-ascorbate	5	5
Na-pyruvate	3	3
CaCl ₂ ·2H ₂ O	0.5	0.5
MgSO ₄ ·7H ₂ O	10	10
N-acetyl-L-cysteine	-	12
Myo-inositol	-	3
Taurine	-	0.01
pH	Adjusted with HCl	Adjusted with HCl
Osmolality (mOsm/kg)	~300-310	~300

Table 2: NMDG-Based Solutions for Ion Substitution Experiments

Component	Intracellular Solution (Oocyte Patch) (mM)[11]	NMDG-Cl External Solution (mM)[12]	Pipette Solution (mM)[11]
NMDG-Cl	150	140	150
MgCl ₂	1.1	2	5
Tris-EGTA	2	-	-
TES	10	-	10
KCl	-	3	-
HEPES	-	10	-
Glucose	-	25	-
CaCl ₂	-	2	-
pH	7.5	7.3-7.4	7.5

Experimental Protocols

Protocol 1: Optimized NMDG Protective Recovery Method for Acute Brain Slices

This protocol is adapted from the method described by Ting et al. (2018) and is designed to enhance neuronal preservation for patch clamp recordings.[1][2][3]

1. Preparation of Solutions:

- Prepare NMDG-HEPES artificial cerebrospinal fluid (aCSF), HEPES holding aCSF, and recording aCSF as detailed in Table 1 and other sources.[1][5]
- Prepare a 2 M Na⁺ "spike-in" solution by dissolving NaCl in the NMDG-HEPES aCSF.[1]
- Bubble all solutions with 95% O₂ / 5% CO₂ for at least 30 minutes before use and maintain this oxygenation throughout the procedure.

2. Transcardial Perfusion and Brain Extraction:

- Anesthetize the animal according to approved institutional protocols.
- Perform transcardial perfusion with ice-cold, oxygenated NMDG-HEPES aCSF.
- Rapidly dissect and extract the brain, placing it into the ice-cold, oxygenated NMDG-HEPES aCSF.

3. Slicing:

- Mount the brain on a vibratome stage submerged in ice-cold, oxygenated NMDG-HEPES aCSF.
- Cut brain slices to the desired thickness (e.g., 250-350 μm).

4. Recovery:

- Transfer the slices to a recovery chamber containing oxygenated NMDG-HEPES aCSF at 32-34°C for 10-12 minutes.[\[5\]](#)
- During this initial recovery, gradually add the 2 M Na^+ spike-in solution to slowly reintroduce sodium ions.[\[13\]](#)
- After the initial recovery, transfer the slices to a holding chamber containing oxygenated HEPES holding aCSF at room temperature for at least 1 hour before recording.[\[5\]](#)

5. Patch Clamp Recording:

- Transfer a single slice to the recording chamber of the microscope, continuously perfused with oxygenated recording aCSF at the desired temperature.
- Proceed with standard patch clamp recording techniques.

Protocol 2: Using NMDG as a Cation Substitute to Isolate K^+ Currents

This protocol provides a general workflow for replacing extracellular Na^+ with NMDG^+ to study voltage-gated potassium channels.

1. Cell Preparation:

- Prepare the cells for recording (e.g., cultured cells or neurons in an acute slice prepared using Protocol 1).

2. Solution Preparation:

- Prepare a standard extracellular recording solution containing physiological concentrations of NaCl.
- Prepare an Na⁺-free extracellular solution where NaCl is replaced with an equimolar concentration of NMDG-Cl (see Table 2 for an example).[\[12\]](#) Ensure the pH and osmolarity of both solutions are matched.
- Prepare an intracellular (pipette) solution appropriate for recording K⁺ currents (typically containing a K⁺ salt like K-gluconate).

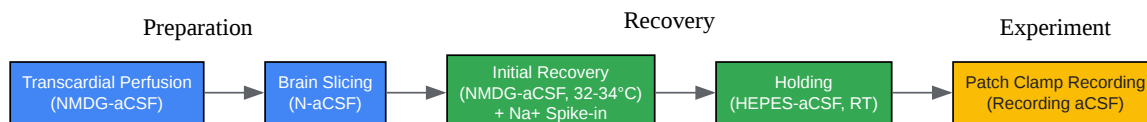
3. Recording Procedure:

- Establish a whole-cell patch clamp configuration in the standard extracellular solution.
- Record baseline K⁺ currents using a suitable voltage-clamp protocol (e.g., a series of depolarizing voltage steps).
- Perfuse the recording chamber with the Na⁺-free (NMDG-Cl) extracellular solution.
- Once the solution has fully exchanged, repeat the voltage-clamp protocol to record K⁺ currents in the absence of extracellular Na⁺.
- Wash out the NMDG-Cl solution with the standard extracellular solution to confirm the reversibility of any observed effects.

4. Data Analysis:

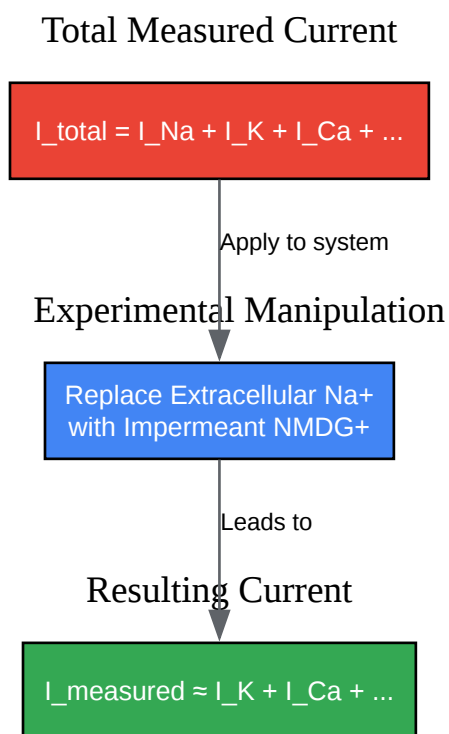
- Compare the amplitude and kinetics of the K⁺ currents recorded in the presence and absence of extracellular Na⁺. The difference in current can be attributed to Na⁺-permeable channels or Na⁺-dependent modulation of K⁺ channels.

Visualizations



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Caption: Workflow for the NMDG protective recovery method.



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Caption: Logic of using NMDG for cation substitution.

Concluding Remarks

NMDG is a powerful tool in the electrophysiologist's arsenal. The protective recovery method has revolutionized the ability to obtain high-quality recordings from challenging preparations. When used as a cation substitute, it enables the fine dissection of ionic currents. However, researchers must remain aware of its potential non-specific effects and employ appropriate controls to ensure the validity of their conclusions. The protocols and data presented here provide a solid foundation for the successful application of NMDG in patch clamp electrophysiology.

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